molecular formula C13H8F3NO2 B1612329 5-(2-(Trifluoromethyl)phenyl)nicotinic acid CAS No. 887973-54-8

5-(2-(Trifluoromethyl)phenyl)nicotinic acid

Cat. No. B1612329
M. Wt: 267.2 g/mol
InChI Key: PCDJSPQHMSCSRI-UHFFFAOYSA-N
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Description

5-(2-(Trifluoromethyl)phenyl)nicotinic acid is an organofluorine compound . It is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The trifluoromethyl group (-CF3) is a key structural motif in this compound .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes 5-(2-(Trifluoromethyl)phenyl)nicotinic acid, involves various methods. One of the methods includes a stepwise liquid-phase/vapor–phase synthesis . More detailed information about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of 5-(2-(Trifluoromethyl)phenyl)nicotinic acid is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety . The molecular formula of this compound is C13H8F3NO2 .

Future Directions

The future directions for 5-(2-(Trifluoromethyl)phenyl)nicotinic acid and similar compounds involve their potential applications in the agrochemical and pharmaceutical industries. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . The referenced papers provide more detailed information on this topic .

properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-4-2-1-3-10(11)8-5-9(12(18)19)7-17-6-8/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDJSPQHMSCSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602516
Record name 5-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(Trifluoromethyl)phenyl)nicotinic acid

CAS RN

887973-54-8
Record name 5-[2-(Trifluoromethyl)phenyl]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887973-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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